REACTION_CXSMILES
|
CC(C)(C)C([NH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][C:7]=1[CH2:12][C:13](=[O:19])C(OCC)=O)=O.[OH-:22].[K+].[C:24]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)(=O)[CH3:25]>C(O)C.O>[C:27]1([C:24]2[N:5]=[C:6]3[CH:11]=[CH:10][N:9]=[CH:8][C:7]3=[C:12]([C:13]([OH:19])=[O:22])[CH:25]=2)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2|
|
Name
|
ethyl 4-trimethylacetamido-3-pyridylpyruvate
|
Quantity
|
3.59 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=C(C=NC=C1)CC(C(=O)OCC)=O)(C)C
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
The ethanol is removed in vacuo
|
Type
|
WASH
|
Details
|
the resulting aqueous solution is washed with ether
|
Type
|
CUSTOM
|
Details
|
The product is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=C2C(=N1)C=CN=C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |